Mechanistic Profiling of 2-Deoxy-2-Fluoro-D-Galactopyranose
Mechanistic Profiling of 2-Deoxy-2-Fluoro-D-Galactopyranose
The following technical guide details the mechanism of action of 2-deoxy-2-fluoro-D-galactopyranose (2-F-Gal), synthesizing its dual role as a metabolic probe and a glycosylation inhibitor.
From Leloir Pathway Interception to Glycan Editing
Executive Summary
2-deoxy-2-fluoro-D-galactopyranose (2-F-Gal) is a fluorinated analog of D-galactose utilized extensively in hepatic functional imaging (PET) and glycobiology. Its mechanism of action is defined by a metabolic bifurcation governed by enzyme kinetics within the Leloir pathway.
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As a Metabolic Trap (Imaging): In the short term (tracer concentrations), 2-F-Gal acts as a metabolic sink. It is rapidly phosphorylated by Galactokinase (GALK) but processes poorly through Galactose-1-phosphate uridylyltransferase (GALT), leading to the intracellular accumulation of 2-F-Gal-1-phosphate.
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As a Glycosylation Inhibitor (Therapeutic/Research): Over prolonged exposure (substrate concentrations), the bottleneck at GALT is overcome, generating UDP-2-F-Gal. This nucleotide sugar acts as a competitive inhibitor or chain terminator for glycosyltransferases, effectively disrupting protein N-glycosylation.
Molecular Architecture & Cellular Entry
Chemical Identity
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Structure: The hydroxyl group (-OH) at the C-2 position of D-galactose is replaced by a fluorine atom (-F).
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Bioisosterism: The C-F bond length (1.35 Å) mimics the C-O bond (1.43 Å), allowing initial recognition by galactose-processing enzymes. However, the high electronegativity of fluorine alters the electronic environment, impacting the transition states of downstream enzymatic reactions.
Transport Mechanism
2-F-Gal enters the cell via the same facilitated diffusion transporters as native galactose.
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Hepatocytes: Primarily GLUT2 (SLC2A2), a high-capacity, low-affinity transporter (
~66 mM for glucose, similar for galactose). -
Tumor Cells: Often upregulated GLUT1 (SLC2A1) or SGLT1 (active transport in specific tissues).
Expert Insight: Unlike 2-deoxy-2-fluoro-D-glucose (2-FDG), which is trapped by Hexokinase in glycolysis, 2-F-Gal is specific to the Leloir pathway , making it a superior probe for liver function and galactose-metabolizing tumors (e.g., hepatocellular carcinoma).
The Leloir Pathway Interception (Core Mechanism)
The metabolic fate of 2-F-Gal is dictated by its interaction with the enzymes of the Leloir pathway.
Step 1: Phosphorylation (The "Lock")
Upon entry, 2-F-Gal is phosphorylated by Galactokinase (GALK) using ATP.
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Reaction: 2-F-Gal + ATP
2-F-Gal-1-P + ADP -
Kinetics: GALK tolerates the C-2 fluorine substitution well. The affinity (
) of GALK for 2-F-Gal is comparable to native galactose, ensuring rapid intracellular trapping of the charged phosphate species.
Step 2: The Metabolic Bottleneck (The "Trap")
The next step involves Galactose-1-phosphate uridylyltransferase (GALT) , which normally converts Gal-1-P to UDP-Gal via a ping-pong bi-bi mechanism.
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Reaction: 2-F-Gal-1-P + UDP-Glucose
UDP-2-F-Gal + Glucose-1-P -
Inhibition/Resistance: The C-2 hydroxyl of galactose is critical for optimal GALT binding and catalysis. The fluorine substitution drastically increases the activation energy or reduces binding affinity (
increases, decreases). -
Consequence: 2-F-Gal-1-P accumulates in the cytosol. This accumulation is the basis for [18F]FDGal PET imaging , where the signal intensity correlates with GALK activity and liver perfusion.
Step 3: Activation (The "Leak")
Despite the bottleneck, conversion to UDP-2-F-Gal does occur at a slow rate or via alternative pathways (e.g., UDP-glucose pyrophosphorylase promiscuity). Once formed, UDP-2-F-Gal competes with natural UDP-Gal.
Visualization: The Leloir Interception
Figure 1: Pathway logic showing the rapid phosphorylation by GALK and the subsequent kinetic bottleneck at GALT, leading to accumulation (imaging signal) or downstream inhibition.[1]
Downstream Consequences: Glycan Editing
When 2-F-Gal bypasses the GALT bottleneck (common in high-dose in vitro studies), it acts as a potent inhibitor of N-glycosylation.
Mechanism of Inhibition[3][4]
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Substrate Competition: UDP-2-F-Gal competes with UDP-Gal for the active sites of galactosyltransferases (e.g.,
-1,4-galactosyltransferase). -
Epimerization: UDP-2-F-Gal can be epimerized by GALE (UDP-galactose-4-epimerase) to UDP-2-F-Glucose , further expanding the range of inhibition to glucosyltransferases.
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Chain Termination: Incorporation of the fluorinated sugar can prevent the addition of subsequent saccharides due to the lack of the nucleophilic C-2 hydroxyl (if the linkage requires it) or induced conformational changes that prevent enzyme recognition.
Target Proteins:
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Alpha-1-antitrypsin: Secretion is impaired due to hyposialylation and reduced branching.
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IgG: Fc-region glycosylation is altered, impacting antibody effector functions.
Quantitative Data & Kinetics
The following table summarizes the kinetic behavior of 2-F-Gal compared to native Galactose.
| Parameter | Enzyme | Substrate: Galactose | Substrate: 2-F-Gal | Implication |
| Galactokinase (GALK) | ~0.2 - 1.0 mM | ~0.9 - 1.1 mM | 2-F-Gal is an excellent substrate for GALK [1]. | |
| Galactokinase (GALK) | 100% (Reference) | ~30 - 90% | Phosphorylation is rapid, supporting "trapping" [2]. | |
| Clearance | Hepatic Extraction | High (>0.[2]8) | High (>0.[2]8) | Efficient first-pass extraction makes it ideal for liver function tests [3]. |
| Metabolic Fate | GALT | Rapid Conversion | Resistant/Slow | Causes accumulation of 1-phosphate species (Metabolic Trap) [4]. |
Experimental Protocols
Protocol A: In Vitro Uptake Assay (Metabolic Trapping)
Objective: Quantify GALK activity using [18F]2-F-Gal.
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Preparation: Seed HepG2 cells (liver carcinoma) in 6-well plates (
cells/well). Incubate overnight. -
Starvation: Wash cells with PBS and incubate in glucose/galactose-free Krebs-Ringer buffer for 30 min to deplete intracellular pools.
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Tracer Addition: Add 0.5
Ci/mL of [18F]2-F-Gal to the media.-
Control: Co-incubate with 10 mM "cold" Galactose (competitor) to verify specificity.
-
-
Incubation: Incubate at 37°C for 10–60 minutes.
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Termination: Aspirate media rapidly. Wash cells
with ice-cold PBS (stops transport). -
Lysis: Add 0.5 mL 0.1 M NaOH. Collect lysate.
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Measurement: Count radioactivity using a gamma counter. Normalize to total protein content (BCA assay).
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Self-Validation: The "cold" block condition must show >80% reduction in signal.
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Protocol B: Metabolic Profiling (HPLC Analysis)
Objective: Determine the ratio of trapped phosphate vs. nucleotide sugar.
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Incubation: Treat cells with 1 mM non-radioactive 2-F-Gal for 4 hours.
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Extraction: Wash cells with cold saline. Extract metabolites using ice-cold 60% ethanol.
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Separation: Centrifuge at 14,000
g for 10 min. Dry supernatant and resuspend in water. -
HPLC Setup:
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Column: Anion exchange (e.g., SAX) or HILIC column.
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Mobile Phase: Gradient of ammonium formate (pH 4.5).
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Detection: UV (260 nm for UDP-sugars) or Mass Spectrometry (LC-MS/MS).
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Identification:
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2-F-Gal-1-P: Elutes earlier than UDP-sugars.
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UDP-2-F-Gal: Elutes near UDP-Gal but with a distinct mass shift (+2 Da vs Gal, due to F vs OH substitution, verify exact mass).
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References
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Loch, N., et al. (1991). "2-Deoxy-2-fluoro-D-galactose protein N-glycosylation." FEBS Letters. Link
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Sørensen, M., et al. (2011). "Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-D-Galactose PET/CT." Journal of Nuclear Medicine. Link
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Ishiwata, K., et al. (1989). "Metabolic pathway of 2-deoxy-2-[18F]fluoro-D-galactose in isolated rat liver." Pharmaceutical Research. Link
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Gross, V., et al. (1992). "Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose." Biochemical Journal. Link
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Bak-Fredslund, K. P., et al. (2020). "2-[18F]Fluoro-2-deoxy-D-galactose PET/CT for the assessment of liver function." Diagnostics. Link
